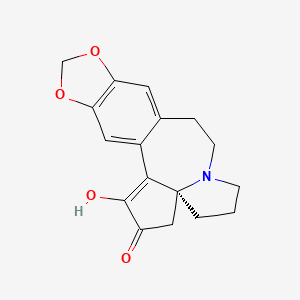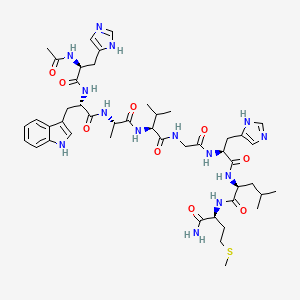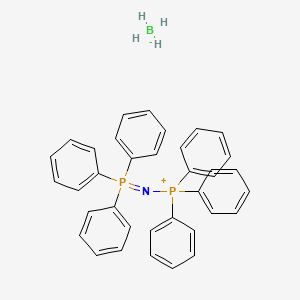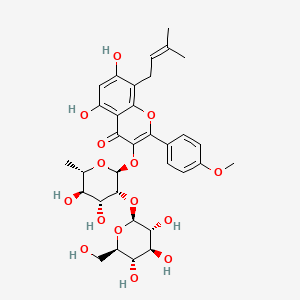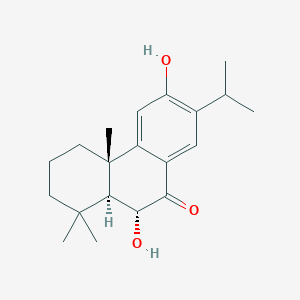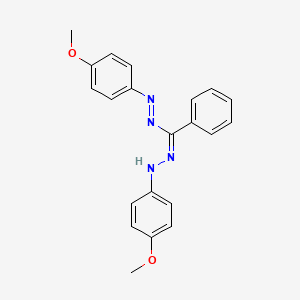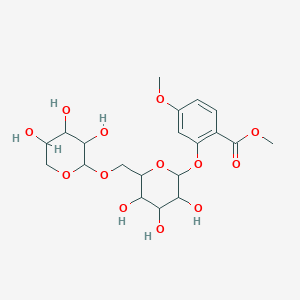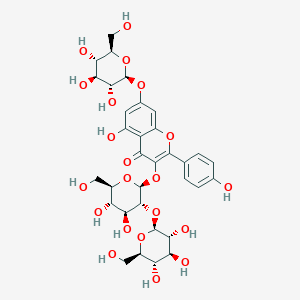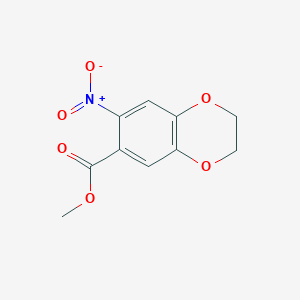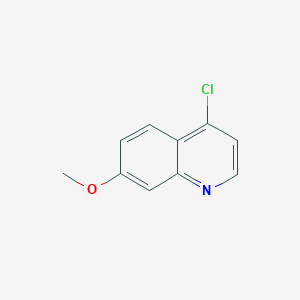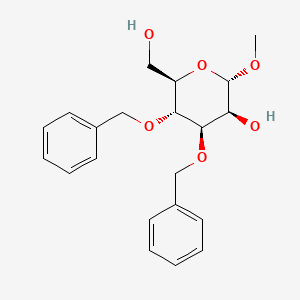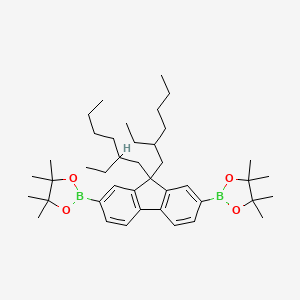
9,9-双(2-乙基己基)-2,7-双(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)芴
描述
“9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene” is a chemical compound with the molecular formula C41H64B2O4 and a molecular weight of 642.58 . It appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
This compound has a melting point range of 87.0 to 91.0 °C . The physical state of this compound at 20 degrees Celsius is solid .科学研究应用
Polymer Synthesis and Functionalization
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene has been used in the synthesis of polyfluorene-based conjugated polyelectrolytes. These materials were created through Suzuki polycondensation, a method that allows for the incorporation of ionic functional groups, leading to polymers with varied electronic properties. This process is critical for developing materials with specific electronic characteristics, useful in applications like light-emitting diodes and photovoltaics (Stay & Lonergan, 2013).
Organic Light-Emitting Diodes (OLEDs)
This compound has been pivotal in developing fluorene-based polymers and oligomers for OLEDs. Through specific molecular design, researchers have been able to synthesize materials with desired optical properties, like absorption and photoluminescence, which are key for efficient OLED performance (Lee & Tsutsui, 2000).
Photoluminescent Materials
Another significant application is in the creation of well-defined poly(2,7-fluorene) derivatives exhibiting high photoluminescence. These materials, synthesized through palladium-catalyzed couplings, have shown potential for use in blue-light-emitting devices due to their high quantum yields and stable blue emission characteristics (Ranger, Rondeau, & Leclerc, 1997).
Nanoparticle Formation and Sensing
This fluorene derivative has also been used in synthesizing fluorescent nanoparticles for applications in organic molecule sensing and cell labeling. These nanoparticles, formed through self-assembly of β-cyclodextrin-functionalized fluorene copolymers, have shown potential in biomedical applications due to their lowcytotoxicity and effective fluorescence labeling capabilities (Xu et al., 2012).
Photovoltaic Properties
In the field of solar energy, this compound has been used to synthesize copolymers with thiophene heterocycle on the side chain, enhancing the photovoltaic properties of these materials. The incorporation of thiophene improves absorption spectra and power conversion efficiency, making these materials suitable for solar cell applications (Hou et al., 2011).
Fluorescence Emission Properties
The derivative has also been central in synthesizing pyrene-based fluorescent molecules, highlighting its role in developing new materials for organic light-emitting diodes (OLEDs). These materials show promise due to their high fluorescence and stability, essential attributes for OLED applications (Hu et al., 2010).
Water-Soluble Polymers for Protein Sensing
Its use in synthesizing water-soluble carboxylated polyfluorenes has opened up possibilities in bio-sensing. These polymers exhibit fluorescence quenching in the presence of various proteins, making them suitable for applications in protein detection and quantification (Zhang, Liu, & Cao, 2008).
Advanced Optical Materials
Additionally, this fluorene derivative contributes to the development of deeply colored polymers with potential applications in advanced optical materials. These polymers, exhibiting high solubility and color intensity, are valuable for various optical applications (Welterlich, Charov, & Tieke, 2012).
属性
IUPAC Name |
2-[9,9-bis(2-ethylhexyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64B2O4/c1-13-17-19-29(15-3)27-41(28-30(16-4)20-18-14-2)35-25-31(42-44-37(5,6)38(7,8)45-42)21-23-33(35)34-24-22-32(26-36(34)41)43-46-39(9,10)40(11,12)47-43/h21-26,29-30H,13-20,27-28H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUVDNJQVDOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

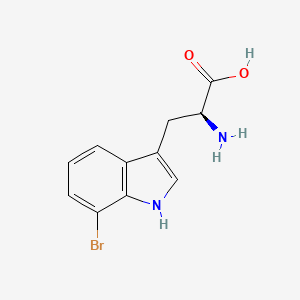
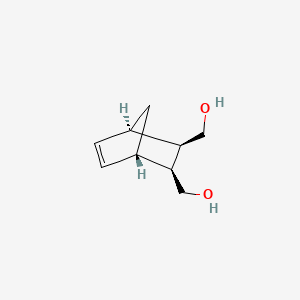
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)
